molecular formula C20H21N5OS B11359594 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4-[4-(methylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4-[4-(methylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

Cat. No.: B11359594
M. Wt: 379.5 g/mol
InChI Key: QPJXOXRZDRCDMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-3-METHYL-4-[4-(METHYLSULFANYL)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups, a pyrazole ring, and a phenyl ring with a methylsulfanyl group. The compound’s intricate structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-3-METHYL-4-[4-(METHYLSULFANYL)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves multiple steps, starting with the preparation of the pyrimidine and pyrazole intermediates. The reaction conditions typically include the use of solvents such as acetone and water, and the reactions are often carried out under reflux conditions. Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-3-METHYL-4-[4-(METHYLSULFANYL)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-3-METHYL-4-[4-(METHYLSULFANYL)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Compared to other similar compounds, 1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-3-METHYL-4-[4-(METHYLSULFANYL)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE stands out due to its unique combination of structural features. Similar compounds include:

The uniqueness of 1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-3-METHYL-4-[4-(METHYLSULFANYL)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE lies in its potential for diverse chemical modifications and its promising biological activities.

Properties

Molecular Formula

C20H21N5OS

Molecular Weight

379.5 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4-(4-methylsulfanylphenyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C20H21N5OS/c1-11-9-12(2)22-20(21-11)25-19-18(13(3)24-25)16(10-17(26)23-19)14-5-7-15(27-4)8-6-14/h5-9,16H,10H2,1-4H3,(H,23,26)

InChI Key

QPJXOXRZDRCDMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2C3=C(C(CC(=O)N3)C4=CC=C(C=C4)SC)C(=N2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.